molecular formula C11H12O2 B6592472 Methyl 4-methylcinnamate CAS No. 20754-20-5

Methyl 4-methylcinnamate

Cat. No. B6592472
CAS RN: 20754-20-5
M. Wt: 176.21 g/mol
InChI Key: WLJBRXRCJNSDHT-BQYQJAHWSA-N
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Description

Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .


Synthesis Analysis

This compound can be synthesized through an electro-organic approach via the Heck reaction . This method involves the application of an appropriate potential difference to activate both the aryl halide and olefin substrates, leading to the formation of the desired methyl cinnamate derivatives . This approach offers several advantages, including the elimination of the need for toxic catalysts, the use of a broad range of functional groups, and high product yields .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a double-bond stereo .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that cinnamates, in general, are known to participate in various chemical reactions. For instance, they can undergo trans-cis isomerization under certain conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.21 . It has a melting point of 60-61℃, a boiling point of 273℃, and a density of 1.057 .

Scientific Research Applications

High-Resolution Spectroscopy

Methyl 4-methylcinnamate has been studied extensively through high-resolution spectroscopy. For instance, studies have focused on its lower excited singlet states and the influence of water complexation on its spectroscopic properties. Researchers found that complexation with a single water molecule significantly alters the spectroscopic characteristics of methyl 4-hydroxycinnamate, particularly in terms of stabilizing the lowest excited singlet state and influencing transition intensities (de Groot et al., 2008). Additionally, the conformational heterogeneity of methyl 4-hydroxycinnamate was studied, revealing various conformers with distinct electronic excitation spectra, which were explored using UV-UV depletion spectroscopy and IR-UV hole-burning spectroscopy (Tan et al., 2013).

Photodynamics and Photoisomerization

Studies have also delved into the excited state dynamics of this compound and related compounds. Investigations using time-resolved pump-probe spectroscopy have revealed the photodynamics upon UV-B photoexcitation, shedding light on the photochemistry and photoprotection mechanisms of certain sunscreen agents (Peperstraete et al., 2016). Additionally, the photoisomerization process of para-methoxy methylcinnamate has been observed at low temperatures, providing insights into the electronic excited-state dynamics of this compound (Miyazaki et al., 2015).

Synthesis and Catalysis

On the synthetic side, methyl 4-fluorocinnamate has been produced via esterification, utilizing strongly acidic cationic exchange resin as a catalyst, showcasing a cost-efficient method for preparing chiral medicinal materials (Si, 2004). Another study demonstrated a practical synthesis approach for methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, providing insights into the large-scale preparation methodologies for such compounds (Furutani et al., 2002).

Safety and Hazards

Methyl 4-methylcinnamate is moderately toxic by ingestion . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that research into cinnamates, in general, is ongoing. For instance, studies are being conducted to develop more environmentally friendly and efficient synthetic methods . Additionally, cinnamates are being investigated for their potential applications in various fields, including the flavor and perfume industries .

properties

IUPAC Name

methyl (E)-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJBRXRCJNSDHT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346183
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20754-20-5
Record name Methyl (2E)-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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